
5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an indolinone moiety and a thioxothiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Moiety: The synthesis begins with the preparation of the indolinone core. This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Formation of the Thioxothiazolidinone Ring: The thioxothiazolidinone ring is formed by reacting the indolinone intermediate with a thioamide and a suitable aldehyde or ketone under reflux conditions.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Condensation Products: Formed through condensation reactions
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein Binding: It can bind to specific proteins, altering their conformation and function, which may lead to downstream effects on cellular processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with key signaling molecules, affecting cellular responses such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Oxo-1-butylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
- 5-(2-Oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
- 5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-thione
Uniqueness
5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one stands out due to its specific combination of the indolinone and thioxothiazolidinone moieties, which confer unique chemical and biological properties. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
611185-75-2 |
|---|---|
Molecular Formula |
C19H22N2O2S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-5-8-12-21-18(23)16(25-19(21)24)15-13-9-6-7-10-14(13)20(11-4-2)17(15)22/h6-7,9-10H,3-5,8,11-12H2,1-2H3/b16-15- |
InChI Key |
MNITUFHFAAELQT-NXVVXOECSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)

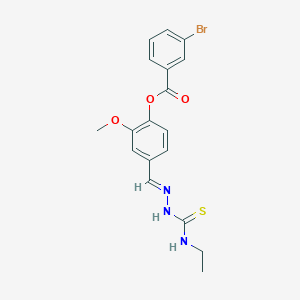


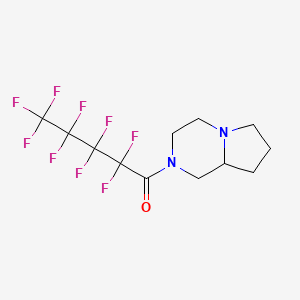
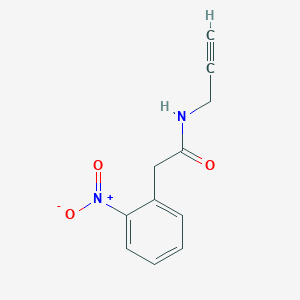

![N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048468.png)
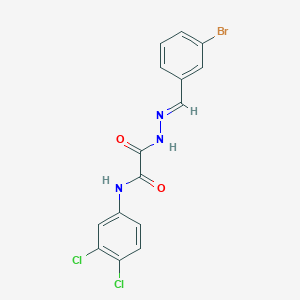
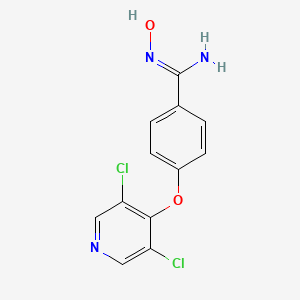
![2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048476.png)
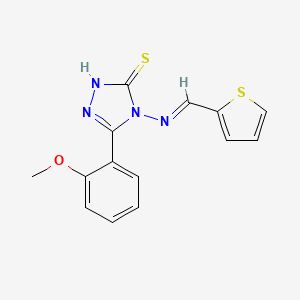
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048487.png)
